N-(3-methoxyphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide
Description
N-(3-Methoxyphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide is a heterocyclic compound featuring a triazoloquinoline core linked to a thioacetamide group and a 3-methoxyphenyl substituent. This structure is designed to optimize interactions with biological targets, particularly in oncology and virology, due to the triazole and quinoline moieties’ known role in DNA intercalation and enzyme inhibition. The compound’s methoxy group enhances solubility and modulates electronic properties, distinguishing it from analogs with halogenated or electron-withdrawing substituents.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-13-10-18-22-23-20(24(18)17-9-4-3-8-16(13)17)27-12-19(25)21-14-6-5-7-15(11-14)26-2/h3-11H,12H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWVYFWOWYBKCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(3-methoxyphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole moiety linked to a quinoline derivative, which is known for diverse biological activities. The presence of the methoxyphenyl and thioacetamide groups enhances its pharmacological profile.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing triazole rings have shown promising results against various pathogens. A study highlighted that certain triazole derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, suggesting that this compound may also possess similar properties .
Anti-inflammatory Activity
Compounds featuring the 1,2,4-triazole scaffold are noted for their anti-inflammatory effects. They can inhibit pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS). The anti-inflammatory potential is attributed to their ability to modulate oxidative stress mediators like nitric oxide (NO) and reactive oxygen species (ROS), indicating that this compound may exhibit similar anti-inflammatory activity .
Anticancer Potential
Research has shown that triazole derivatives can act as anticancer agents by inducing apoptosis in cancer cells. Compounds with structural similarities have been reported to inhibit tumor growth and metastasis in various cancer models. The mechanism often involves the modulation of cell cycle regulators and induction of oxidative stress in cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways and microbial metabolism.
- Receptor Modulation : The compound may interact with specific receptors involved in inflammation and immune response.
- Oxidative Stress Induction : By increasing oxidative stress within cells, it may trigger apoptotic pathways in cancer cells.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of triazole derivatives:
- A study evaluated various quinoline-thiosemicarbazone-triazole derivatives for their anti-α-glucosidase activity. It was found that structural modifications could significantly enhance potency compared to standard drugs like acarbose .
- Another study on 1,2,4-triazole derivatives demonstrated their effectiveness in reducing inflammatory cytokines in macrophage models .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Case Studies
- In vitro Studies : Research has demonstrated that compounds similar to N-(3-methoxyphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide exhibit cytotoxic effects against various cancer cell lines. For example, a study indicated that triazole derivatives were effective against leukemia and solid tumors, with IC50 values indicating potent activity at low concentrations .
- Animal Models : In vivo studies using mouse models have shown that administration of related triazole compounds led to a significant reduction in tumor size compared to control groups. These findings suggest that the compound may have therapeutic potential in treating cancers such as leukemia and breast cancer .
Data Table: Anticancer Activity of Related Compounds
| Compound Name | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Triazole A | Leukemia | 0.056 | |
| Triazole B | Breast | 0.080 | |
| Triazole C | Colon | 0.086 |
Overview
The antimicrobial activity of compounds containing triazole rings has been well-documented. This compound may exhibit similar properties.
Research Findings
Recent studies have highlighted the effectiveness of triazole derivatives against a range of bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic functions within the pathogens .
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 10 | |
| Escherichia coli | 15 | |
| Candida albicans | 20 |
Potential Applications
Emerging research suggests that compounds with a quinoline structure may possess neuroprotective properties. This compound could be explored for its ability to protect neuronal cells from oxidative stress and apoptosis.
Evidence from Studies
Animal studies have indicated that related compounds can reduce neuroinflammation and improve cognitive function in models of neurodegenerative diseases such as Alzheimer's disease . These findings warrant further investigation into the specific mechanisms by which this compound may confer neuroprotection.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The triazoloquinoline-acetamide scaffold is conserved across several analogs, but substituent variations significantly alter physicochemical and pharmacological profiles:
Key Observations :
- Electron-donating groups (e.g., 3-methoxy in the target compound) improve solubility and may favor interactions with polar residues in enzyme active sites.
- Halogenated substituents (e.g., 2,5-dichloro in ) increase lipophilicity, enhancing blood-brain barrier penetration but risking hepatotoxicity.
- Bis-triazolo derivatives () exhibit superior TopoII inhibition due to dual intercalation sites but may suffer from synthetic complexity.
Q & A
Q. What are the key steps in synthesizing N-(3-methoxyphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide, and how can intermediates be stabilized?
- Methodological Answer : The synthesis involves nucleophilic substitution reactions. For example, intermediates like 2-chloroacetamide derivatives are prepared by reacting amino precursors (e.g., 5-methyl-[1,2,4]triazolo[4,3-a]quinoline) with chloroacetyl chloride in the presence of triethylamine (TEA) as a base. Stabilization of intermediates requires inert conditions (e.g., nitrogen atmosphere) and low temperatures (0–5°C) to prevent hydrolysis or oxidation. Reaction progress is monitored via TLC (Rf: 0.5–0.7 in ethyl acetate/hexane, 1:1) .
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- HPLC (C18 column, acetonitrile/water gradient, 254 nm UV detection) to assess purity (>95%).
- NMR (¹H and ¹³C) to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; triazole protons at δ 8.1–8.3 ppm).
- Mass spectrometry (ESI-MS) for molecular ion verification (expected [M+H]⁺ ~422–425 Da) .
Q. What solvent systems are optimal for recrystallizing this compound?
- Methodological Answer : Ethanol-DMF (9:1 v/v) is effective for recrystallization due to the compound’s moderate solubility in polar aprotic solvents. Slow cooling (0.5°C/min) yields high-purity crystals. Pet ether is unsuitable due to poor solubility .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and energetics for key reactions like thioacetamide bond formation. ICReDD’s reaction path search tools integrate experimental data with computational models to screen catalysts (e.g., K₂CO₃ vs. NaH) and solvents (DMF vs. DMSO), reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in bioactivity data across different studies?
- Methodological Answer :
- Dose-response reevaluation : Ensure consistent molar concentrations (e.g., 1–100 µM) and control for solvent effects (e.g., DMSO ≤0.1%).
- Assay standardization : Use cell lines with verified receptor expression profiles (e.g., HEK293 for kinase assays).
- Metabolite screening : LC-MS/MS identifies degradation products that may interfere with activity measurements .
Q. How can regioselectivity challenges in triazole-quinoline ring functionalization be addressed?
- Methodological Answer :
- Directing groups : Introduce temporary substituents (e.g., nitro groups) to steer electrophilic substitution to the 5-position of the quinoline ring.
- Microwave-assisted synthesis : Enhances regioselectivity for thioacetamide bond formation (e.g., 100°C, 20 min, 80% yield vs. 6 hours conventional heating) .
Q. What analytical techniques differentiate between polymorphic forms of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
